Hexanoic acid, 3-amino-5-methyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3-amino-5-methyl-2-oxo-, typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexanoic acid derivatives, which undergoes a series of reactions including amination and oxidation to introduce the amino and keto groups .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques like continuous flow reactors and optimized reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 3-amino-5-methyl-2-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexanoic acid, such as hydroxylated, halogenated, and alkylated compounds .
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 3-amino-5-methyl-2-oxo-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of hexanoic acid, 3-amino-5-methyl-2-oxo-, involves its interaction with specific molecular targets and pathways. The amino and keto groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 3-amino-5-methyl-2-oxo-, can be compared with other similar compounds, such as:
Hexanoic acid, 5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: Another similar compound with variations in the amino and keto groups, affecting its reactivity and applications.
The uniqueness of hexanoic acid, 3-amino-5-methyl-2-oxo-, lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO3 |
---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-amino-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
FGVXRLWHVWRKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.